Cas no 71119-75-0 (2-isocyano-1,4-dimethylbenzene)

2-Isocyano-1,4-dimethylbenzene is an organic compound featuring an isocyanide functional group attached to a dimethyl-substituted benzene ring. This structure imparts reactivity useful in coordination chemistry and as a ligand in transition metal catalysis. The electron-donating methyl groups enhance steric and electronic properties, making it valuable in synthetic applications, particularly in the formation of metal-organic frameworks (MOFs) and organometallic complexes. Its stability under various conditions allows for versatile use in cross-coupling reactions and polymerization processes. The compound is typically handled under inert conditions due to the sensitivity of the isocyano group. It serves as a key intermediate in the synthesis of specialized polymers and fine chemicals.
2-isocyano-1,4-dimethylbenzene structure
71119-75-0 structure
Product Name:2-isocyano-1,4-dimethylbenzene
CAS No:71119-75-0
MF:C9H9N
MW:131.174462080002
CID:548082
PubChem ID:3892903
Update Time:2025-05-26

2-isocyano-1,4-dimethylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-isocyano-1,4-dimethyl-
    • 2-Isocyano-1,4-dimethylbenzene
    • 2,5-Dimethyl-benzoisonitril
    • 2,5-dimethyl-phenyl isocyanide
    • 2,5-DIMETHYLPHENYL ISOCYANIDE
    • 2,5-Dimethyl-phenylisocyanid
    • 2,5-xylyl isocyanide
    • 5-methyl-o-tolyl isocyanide
    • AC1MZ5RG
    • AG-G-78351
    • CTK5D3542
    • I14-51159
    • KB-165398
    • EN300-1176901
    • 2,5-dimethylphenylisocyanide
    • 71119-75-0
    • DTXSID80397809
    • SCHEMBL8974919
    • AKOS006278030
    • 2 5-DIMETHYLPHENYL ISOCYANIDE 95
    • 2-isocyano-1,4-dimethylbenzene
    • MDL: MFCD02664616
    • Inchi: 1S/C9H9N/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-2H3
    • InChI Key: AQCQQUFIVCZJKV-UHFFFAOYSA-N
    • SMILES: [N+](#[C-])C1C=C(C)C=CC=1C

Computed Properties

  • Exact Mass: 131.07357
  • Monoisotopic Mass: 131.073
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 4.4A^2

Experimental Properties

  • Density: 0.943 g/mL at 25 °C(lit.)
  • Boiling Point: 87.5-90 °C/12 mmHg(lit.)
  • Flash Point: 3 °C
  • Refractive Index: n20/D 1.1570(lit.)
  • PSA: 4.36

2-isocyano-1,4-dimethylbenzene Security Information

  • Hazardous Material transportation number:UN 1993 3/PG 2
  • Hazard Category Code: 11-20/21/22-36/37/38
  • Safety Instruction: 16-26-36
  • Hazardous Material Identification: F Xn
  • Risk Phrases:11-20/21/22-36/37/38

2-isocyano-1,4-dimethylbenzene Pricemore >>

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Additional information on 2-isocyano-1,4-dimethylbenzene

Comprehensive Guide to 2-Isocyano-1,4-dimethylbenzene (CAS No. 71119-75-0): Properties, Applications, and Industry Insights

2-Isocyano-1,4-dimethylbenzene (CAS No. 71119-75-0), a specialized organic compound, has garnered significant attention in pharmaceutical and material science research due to its unique isocyanide functional group and aromatic structure. This compound, also known as 1,4-dimethyl-2-isocyanobenzene, serves as a versatile building block in synthetic chemistry, particularly in the development of heterocyclic compounds and catalysts. Its molecular formula C9H9N features a dimethyl-substituted benzene ring with an isocyano group at the 2-position, enabling diverse reactivity patterns.

Recent studies highlight the growing demand for 2-isocyano-1,4-dimethylbenzene in metal-organic frameworks (MOFs) and click chemistry applications. Researchers are exploring its role in designing fluorescent probes and bioorthogonal labeling systems, addressing trending topics like precision medicine and molecular imaging. The compound’s stability under mild conditions makes it suitable for green chemistry initiatives, aligning with the global push for sustainable synthesis methods.

From an industrial perspective, CAS 71119-75-0 is increasingly utilized in agrochemical intermediates and electronic materials. Its compatibility with palladium-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) has made it valuable for constructing π-conjugated systems in organic semiconductors – a hot topic in flexible electronics and OLED technology. Analytical data shows 95+% purity grades are commercially available, with HPLC and NMR spectroscopy being standard quality control methods.

The safety profile of 2-isocyano-1,4-dimethylbenzene requires careful handling due to its lachrymatory properties, though it’s not classified as hazardous under major regulatory frameworks. Storage recommendations include argon atmospheres at 2–8°C to prevent degradation. Patent analysis reveals growing IP activity around derivatives of this compound for drug discovery, particularly in kinase inhibitor development – a response to the booming targeted cancer therapy market.

Emerging applications in covalent organic frameworks (COFs) demonstrate how 71119-75-0 contributes to advanced molecular sieves and gas storage materials. Computational chemistry studies predict its potential in designing photoactive materials, coinciding with industry demands for renewable energy solutions. The compound’s vapor pressure (0.12 mmHg at 25°C) and logP (2.38) values make it suitable for high-throughput screening in medicinal chemistry workflows.

Market trends indicate a 12% CAGR for isocyanobenzene derivatives through 2030, driven by bioconjugation techniques and proteomics research. Suppliers now offer custom synthesis services for deuterated analogs (e.g., d6-2-isocyano-1,4-dimethylbenzene) to meet mass spectrometry needs. Technical discussions frequently address its microwave-assisted reactions and compatibility with continuous flow chemistry systems – key innovations in modern process chemistry optimization.

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